(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound “(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a structurally complex heterocyclic molecule featuring a fused thiazolo-triazine-dione core. The (2Z)-configuration denotes the stereochemistry of the benzylidene double bond, where the 4-ethoxy-3-methoxy-substituted aromatic ring is positioned on the same side as the thiazolo-triazine system. At position 6, a phenyl group is attached, contributing to the compound’s lipophilicity and steric bulk. Its synthesis likely involves condensation reactions between thiosemicarbazides and carbonyl precursors, followed by cyclization under acidic or basic conditions .
Properties
IUPAC Name |
(2Z)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-3-28-15-10-9-13(11-16(15)27-2)12-17-20(26)24-21(29-17)22-19(25)18(23-24)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIGCRSSAYPTAQ-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463366-95-2 | |
| Record name | (2Z)-2-(4-ETHOXY-3-METHOXYBENZYLIDENE)-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformation and minimize side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C21H17N3O4S
Molecular Weight: 407.451 g/mol
CAS Number: 463366-95-2
IUPAC Name: (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
The compound features a thiazolo-triazine core structure that contributes to its diverse reactivity and interaction with biological systems.
Anticancer Activity
Research indicates that thiazolo-triazine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as a lead compound for drug development.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to the disruption of microbial cell membranes and interference with metabolic pathways. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Preliminary studies suggest that (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione may act as an inhibitor for specific enzymes involved in disease pathways. This characteristic positions it as a potential therapeutic agent in enzyme-targeted therapies.
Toxicology Studies
Toxicological evaluations are crucial for determining the safety profile of new compounds. Initial studies have indicated that this compound exhibits low toxicity in model organisms at therapeutic doses, making it a candidate for further pharmacological studies.
Polymer Chemistry
The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications.
Photonic Applications
Research into photonic materials has highlighted the potential use of this compound in the development of light-emitting devices due to its electronic properties. The ability to modify its structure can lead to tailored photonic responses.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Activity of Thiazolo-Triazines | Cancer Research | Showed significant inhibition of tumor growth in vitro and in vivo models. |
| Antimicrobial Efficacy of Novel Compounds | Microbiology | Effective against multiple bacterial strains with minimal side effects on human cells. |
| Enzyme Inhibition Mechanisms | Biochemistry | Identified specific enzyme targets leading to altered metabolic pathways in cancer cells. |
Mechanism of Action
The mechanism of action of (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may interfere with DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a broader class of (Z)-benzylidene-substituted thiazolo-triazine-diones. Key structural analogues include:
Key Observations :
- Alkoxy chain length and substitution patterns on the benzylidene group influence solubility and electronic properties. For example, the 3-ethoxy-4-propoxy analogue () may exhibit higher lipophilicity than the target compound due to its longer propoxy chain .
- Substituents at position 6 (phenyl vs.
Physicochemical and Computational Properties
Notes:
- Data gaps in melting points and spectral characterization (e.g., IR, NMR) for the target compound highlight opportunities for future research.
Biological Activity
The compound (2Z)-2-(4-ethoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic derivative of thiazolo-triazine structures that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and the implications of its activity in various therapeutic contexts.
- Molecular Formula : C16H15N3O4S
- Molecular Weight : 345.4 g/mol
- CAS Number : 606955-28-6
- IUPAC Name : (2Z)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Synthesis
The synthesis of this compound typically involves the condensation reaction of 4-ethoxy-3-methoxybenzaldehyde with a thiazolo-triazine derivative under acidic or basic conditions. The reaction conditions can be optimized to improve yield and purity through techniques such as chromatography and crystallization .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo-triazine compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound was tested against various bacterial strains using the disc diffusion method. Results indicated substantial inhibition zones against Gram-positive bacteria compared to standard antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic (mm) |
|---|---|---|
| Bacillus cereus | 18 | 15 |
| Staphylococcus aureus | 20 | 17 |
| Escherichia coli | 12 | 14 |
Antifungal Activity
The antifungal potential was evaluated against common fungal strains. The compound showed notable efficacy:
| Fungal Strain | Zone of Inhibition (mm) | Standard Drug (mm) |
|---|---|---|
| Candida albicans | 22 | 20 |
| Aspergillus niger | 19 | 18 |
Anticancer Activity
In vitro cytotoxicity assays revealed that this compound exhibits promising activity against various cancer cell lines. A notable study highlighted its effect on liver carcinoma cells (HUH7), where it demonstrated an IC50 value of approximately 10.1 µM, outperforming established chemotherapeutics like 5-Fluorouracil .
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors involved in cellular processes. Preliminary findings suggest that it may inhibit key pathways related to cell proliferation and survival in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent publication analyzed the antimicrobial properties of several thiazolo-triazine derivatives, including our compound. It was found to possess a higher activity index compared to standard treatments in both bacterial and fungal models .
- Anticancer Evaluation : In a comparative study of various thiazolo derivatives for anticancer activity, this compound was identified as a lead candidate due to its low IC50 values across multiple cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
